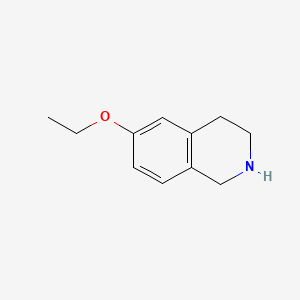

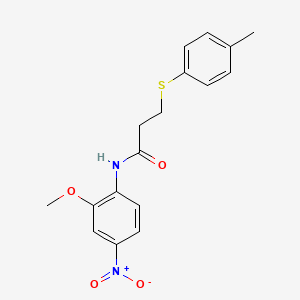

![molecular formula C13H15N3OS B2544614 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane CAS No. 2202047-22-9](/img/structure/B2544614.png)

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel, potent, and selective cell division cycle 7 (Cdc7) inhibitor . It’s a thieno[2,3-d]pyrimidinone analogue showing time-dependent Cdc7 kinase inhibition and slow dissociation kinetics .

Synthesis Analysis

The synthesis of this compound involves a multi-step sequence including key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis

The molecular structure of this compound is based on a thieno[2,3-d]pyrimidinone core, which is a structural analogue of biogenic purines . This core is further functionalized with a quinuclidine moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . These reactions are part of a multi-step sequence that leads to the formation of the final compound .科学的研究の応用

Selective Inhibitors of Cancer Cell Growth

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested in vitro for their ability to inhibit cancer cell growth . These compounds have shown potential as selective inhibitors of cancer cell growth, with some compounds demonstrating significant anti-proliferative effects against various cancer cell lines .

Anticancer Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their anticancer activity . Some compounds have shown remarkable anticancer activity, with one compound demonstrating cytotoxic activity on almost all tested cancer cell lines .

Treatment of Hepatocellular Carcinoma

Some derivatives of Thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated significant activity against HepG-2 cell lines, a type of liver cancer .

Treatment of Breast Cancer

Thieno[2,3-d]pyrimidin-4(3H)-ones have also shown potential in the treatment of breast cancer. Some compounds have demonstrated significant activity against MCF-7 cell lines, a type of breast cancer .

Probing the Mycobacterial Oxidative Phosphorylation Pathway

Thieno[3,2-d]pyrimidin-4-amine derivatives can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway . This could potentially lead to new treatments for diseases caused by mycobacteria, such as tuberculosis.

Structure-Activity Relationship Studies

The structure-activity relationships of Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied . These studies can help in the optimization of the structure of these compounds and the creation of more selective and active anticancer agents .

作用機序

特性

IUPAC Name |

4-(1-azabicyclo[2.2.2]octan-3-yloxy)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-12-10-3-6-18-13(10)15-8-14-12/h3,6,8-9,11H,1-2,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIOEFSFNNMXQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2544531.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2544533.png)

![Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate](/img/structure/B2544536.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2544538.png)

![N-(benzo[d]thiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2544546.png)

![N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide](/img/structure/B2544550.png)